(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Medicinal Chemistry Regioisomer Differentiation Kinase Inhibitor Design

(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 1156817-81-0; molecular formula C₁₂H₁₆FN₃O; MW 237.27 g/mol) is a synthetic small-molecule building block composed of a 5-amino-2-fluorobenzoyl carbonyl core coupled to an N-methylpiperazine moiety. The compound is catalogued as a research-grade screening compound within the InterBioScreen (IBS) synthetic library and is identified by PubChem CID 43510676.

Molecular Formula C12H16FN3O
Molecular Weight 237.278
CAS No. 1156817-81-0
Cat. No. B2673595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
CAS1156817-81-0
Molecular FormulaC12H16FN3O
Molecular Weight237.278
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
InChIInChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3
InChIKeyDAPYBBFCGSXMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 1156817-81-0) — Procurement-Ready Chemical Profile for Medicinal Chemistry and Screening Library Acquisition


(5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 1156817-81-0; molecular formula C₁₂H₁₆FN₃O; MW 237.27 g/mol) is a synthetic small-molecule building block composed of a 5-amino-2-fluorobenzoyl carbonyl core coupled to an N-methylpiperazine moiety [1]. The compound is catalogued as a research-grade screening compound within the InterBioScreen (IBS) synthetic library and is identified by PubChem CID 43510676 [2][3]. Its computed XLogP3 of 0.6 and topological polar surface area (TPSA) of 49.6 Ų place it within drug-like chemical space, making it a suitable candidate for fragment-based screening, kinase inhibitor design, and hit-to-lead optimization programmes [1].

Why (5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone Cannot Be Replaced by Common Piperazine–Aniline Analogs in Screening Cascades


Piperazine–benzoyl derivatives sharing the C₁₂H₁₆FN₃O formula can display profound differences in target binding and physicochemical behaviour due to regioisomeric variations in the fluorine and amine substituents. The 5-amino-2-fluoro substitution pattern on the benzoyl ring of this compound creates a unique hydrogen-bond donor/acceptor constellation that is absent in the 4-fluoro regioisomer (N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamide, PDB ligand AWD) [1]. The ortho-fluoro substituent influences the torsional angle between the carbonyl and the aromatic ring, altering the spatial presentation of the aniline NH₂ group relative to the piperazine N-methyl. In high-throughput screening (HTS) or structure–activity relationship (SAR) campaigns, such subtle geometric changes can shift IC₅₀ values by orders of magnitude or abolish target engagement entirely, rendering generic class-level substitution unjustifiable without empirical validation [2]. The quantitative evidence below substantiates why procurement decisions must specify this exact regioisomer.

Quantitative Differentiation Evidence for (5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone Procurement Decisions


Structural Differentiation from the 4-Fluoro Regioisomer: TPSA and Hydrogen-Bond Donor Positioning

The target compound (CAS 1156817-81-0) differs from its 4-fluoro regioisomer N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamide (PDB AWD; CAS not listed for AWD) in both the fluorine position (ortho vs. para) and the presence of an aniline NH₂ donor. While both isomers share a computed TPSA of 49.6 Ų, the target compound possesses one hydrogen-bond donor (the aniline NH₂; PubChem HBD count = 1) compared to the 4-fluoro regioisomer which also has a urea-like NH donor (HBD count = 1) but positioned differently relative to the piperazine ring [1][2]. The ortho-fluoro substituent in the target compound restricts rotation around the carbonyl–aryl bond, pre-organising the NH₂ group into a conformation that can engage kinase hinge regions via a bidentate donor–acceptor motif, a feature not available to the para-fluoro regioisomer [3].

Medicinal Chemistry Regioisomer Differentiation Kinase Inhibitor Design

Commercial Availability and Purity Benchmarking Against the Morpholino Analog

The target compound is supplied by Fluorochem (via CymitQuimica, Ref. 10-F728271) at a certified purity of 98%, as documented in the vendor technical datasheet . In contrast, the structurally related morpholino analog (5-amino-2-fluorophenyl)(morpholino)methanone (CAS 752243-42-8) is listed by alternative suppliers at a minimum purity specification of 95% . The 3-percentage-point higher purity of the target compound reduces the risk of confounding biological assay results from impurities, a critical consideration for hit validation and dose–response follow-up studies.

Chemical Procurement Purity Specification Building-Block Sourcing

Computed Physicochemical Differentiation from Piperidine-Containing Analogs

The N-methylpiperazine moiety of the target compound confers a computed XLogP3 of 0.6 and a TPSA of 49.6 Ų [1]. By comparison, the analogous (5-amino-2-fluorophenyl)(1-methylpiperidin-4-yl)methanone (CAS 823191-41-9), which replaces the piperazine with a piperidine ring, lacks the second basic nitrogen and is expected to have a marginally higher logP (estimated ~1.2) and a lower TPSA (~40 Ų) . The additional tertiary amine in the piperazine ring of the target compound improves aqueous solubility at physiological pH while maintaining CNS-accessible physicochemical space (TPSA < 70 Ų; XLogP3 < 3), a balance harder to achieve with the piperidine analog.

Physicochemical Profiling CNS Drug Design BBB Permeability

Screening Library Provenance: InterBioScreen Cataloguing as a Quality and Diversity Signal

The target compound is catalogued within the InterBioScreen (IBS) synthetic screening library (ChemBase ID 121254; IBS product code BB_SC-10793) [1]. The IBS library comprises over 485,000 functionalised heterocyclic compounds curated for maximum structural diversity and drug-likeness, serving over 700 pharmaceutical and agrochemical companies worldwide [2]. Compounds in the IBS collection are selected based on rigorous cheminformatics filters including lead-likeness, scaffold novelty, and absence of PAINS (Pan-Assay Interference Compounds) substructures. This curated provenance provides an implicit quality benchmark that distinguishes the target compound from uncatalogued or non-curated piperazine analogs available from general chemical marketplaces.

Screening Library Compound Diversity Hit Discovery

Recommended Application Scenarios for (5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Hinge-Binder SAR

The 5-amino-2-fluorobenzoyl scaffold positions the aniline NH₂ group for bidentate hydrogen-bond interactions with kinase hinge residues (e.g., the backbone carbonyl of Glu91 and NH of Cys93 in the PAK1 kinase family). Procure this compound as a core fragment for systematic SAR exploration where the regioisomeric identity of the fluorine and amine substituents is critical for hinge-binding geometry. Pair with the 4-fluoro regioisomer (PDB AWD) as a negative control to quantify the contribution of the ortho-fluoro conformational restriction to target engagement [1].

Design of CNS-Penetrant Chemical Probes Leveraging Piperazine Basicity

With an XLogP3 of 0.6 and TPSA of 49.6 Ų, this compound occupies an optimal CNS drug-like property space. The dual-basicity of the piperazine ring enables pH-dependent solubility tuning that is not available in piperidine analogs (e.g., CAS 823191-41-9). Use this compound as a starting point for the design of brain-penetrant probes targeting GPCRs, ion channels, or kinases expressed in the CNS, where balanced permeability and solubility are required [2].

HTS Hit Follow-Up and Selectivity Profiling with a Curated Library Compound

As an InterBioScreen library member, this compound benefits from pre-screening cheminformatic curation (PAINS filtering, scaffold uniqueness). It is suitable as a confirmed hit for dose–response validation and selectivity panel screening. The 98% purity (Fluorochem/CymitQuimica) ensures that observed activity is due to the parent compound rather than impurities, reducing false-positive rates in secondary assays .

Synthetic Methodology Development for Ortho-Fluoroaniline Acylation

The ortho-fluoro substituent adjacent to the carbonyl carbon creates a unique electronic and steric environment for acylation reactions. This compound serves as a model substrate for developing and optimising amide bond-forming reactions involving electron-deficient, sterically hindered anilines, with applicability to parallel library synthesis in medicinal chemistry [3].

Quote Request

Request a Quote for (5-Amino-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.